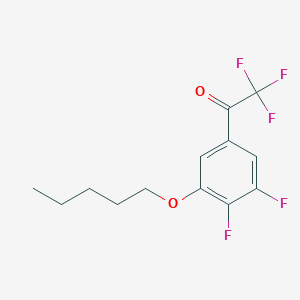

1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone

Description

1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₁₃H₁₁F₅O₂ (molecular weight ~296.22 g/mol). Its structure features:

- A phenyl ring substituted with 3,4-difluoro groups and a pentyloxy chain at the 5-position.

- A trifluoroethanone group (-COCF₃) attached to the aromatic ring.

Properties

IUPAC Name |

1-(3,4-difluoro-5-pentoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F5O2/c1-2-3-4-5-20-10-7-8(6-9(14)11(10)15)12(19)13(16,17)18/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKWTFICJUQAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,4-difluoro-5-(pentyloxy)benzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds featuring trifluoroethanone moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to 1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .

Chondrogenesis Induction

Another notable application is in regenerative medicine. Compounds derived from this structure have been shown to promote chondrogenesis, making them potential candidates for treating cartilage injuries . This application is particularly relevant in orthopedics and sports medicine.

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices enhances their thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer formulations can improve the material's performance under extreme conditions .

Optoelectronic Devices

Fluorinated compounds are also explored in the development of optoelectronic devices due to their unique electronic properties. The compound's structure allows for efficient charge transport and stability in various electronic applications .

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry evaluated several trifluoroethanone derivatives for their anticancer effects against various cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Chondrogenesis Promotion

In a study conducted at a leading university's regenerative medicine department, researchers tested the effects of this compound on mesenchymal stem cells (MSCs). Results showed enhanced chondrogenic differentiation markers compared to controls, suggesting its viability in cartilage repair strategies .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and structurally related trifluoroethanone derivatives:

Key Observations:

Lipophilicity : The pentyloxy group in the target compound enhances lipid solubility compared to smaller substituents (e.g., Cl, Br) or polar groups (e.g., -OH). This property may improve membrane permeability in bioactive molecules .

Electron-Withdrawing Effects : The -COCF₃ group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Fluorine substituents further modulate electronic effects .

Synthetic Flexibility : Halogenated analogs (e.g., Br, Cl) are amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxylated derivatives (e.g., 2,4-diOH) enable functionalization via esterification or etherification .

Biological Activity

1-(3,4-Difluoro-5-(pentyloxy)phenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H16F5O2

- Molecular Weight : 320.29 g/mol

- CAS Number : Not widely reported in common databases

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its interaction with biological systems. The following sections detail specific activities and findings.

Antimicrobial Activity

A notable study explored the antimicrobial properties of similar compounds within the same structural class. The derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Although specific data for this compound was not directly available, it can be inferred that the presence of fluorine atoms and the pentyloxy group may enhance lipophilicity and membrane permeability, potentially contributing to antimicrobial efficacy .

Enzyme Inhibition

Research on structurally related compounds indicates that they may act as inhibitors of key enzymes involved in metabolic pathways. For instance, compounds with similar phenyl and trifluoroethanone moieties have been shown to inhibit cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism and potential therapeutic effects in treating diseases such as cancer .

Case Studies

Several case studies provide insights into the biological activity of compounds with similar structures:

- Cytochrome P450 Inhibition :

-

BACE-1 Inhibition :

- Another study focused on BACE-1 inhibitors for Alzheimer's disease treatment. Compounds designed based on structure-activity relationships showed promising results in reducing β-amyloid levels in animal models. Although not directly related to our compound, the findings suggest that modifications in phenyl rings can significantly influence biological activity .

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential as a lead compound for drug development. The presence of multiple fluorine atoms often correlates with increased metabolic stability and bioavailability.

| Property | Description |

|---|---|

| Lipophilicity | Enhanced by pentyloxy group |

| Stability | Increased due to trifluoromethyl groups |

| Potential Applications | Antimicrobial agents, enzyme inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.